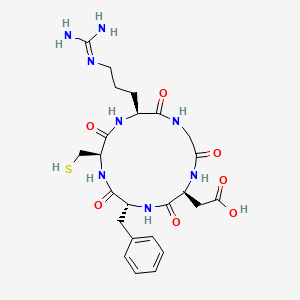
cyclo(Arg-Gly-Asp-D-Phe-Cys)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide known for its high affinity to integrins, particularly αvβ3. This compound can disrupt cell integrin interactions, making it a valuable tool in various scientific research fields, including tumor research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through the formation of a disulfide bond between the cysteine residues .
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Phe-Cys) primarily undergoes reactions involving its functional groups, such as oxidation and reduction of the disulfide bond, and substitution reactions involving the amino acid side chains .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the disulfide bond.
Substitution: Various nucleophiles can react with the amino acid side chains under mild conditions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for further research and development .
Applications De Recherche Scientifique
Cyclo(Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigates cell adhesion, migration, and signaling pathways.
Medicine: Explores potential therapeutic applications in cancer treatment by targeting integrins on tumor cells.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Mécanisme D'action
Cyclo(Arg-Gly-Asp-D-Phe-Cys) exerts its effects by binding to integrins, particularly αvβ3. This binding disrupts cell integrin interactions, leading to the inhibition of pluripotent marker expression in embryonic stem cells and the tumorigenic potential of these cells in vivo . The molecular targets and pathways involved include the down-regulation of transcription factors such as Oct 4, Sox 2, and Nanog .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Val)
- Cyclo(Arg-Gly-Asp-D-Phe-Lys(Cys))
- Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA
Uniqueness
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrins and its ability to disrupt cell integrin interactions effectively. This makes it particularly valuable in cancer research and therapy .
Propriétés
Formule moléculaire |
C24H34N8O7S |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1 |
Clé InChI |
WNYJVAMZRBTOPE-YVSFHVDLSA-N |
SMILES isomérique |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
SMILES canonique |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


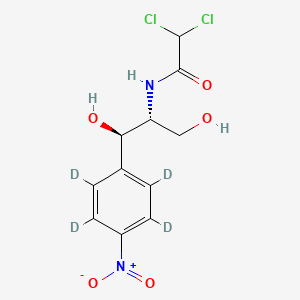

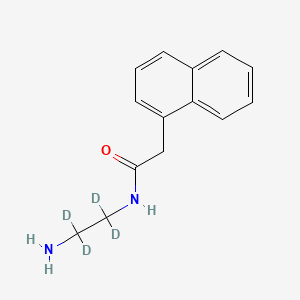
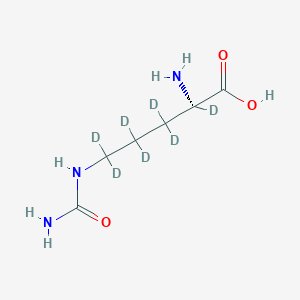


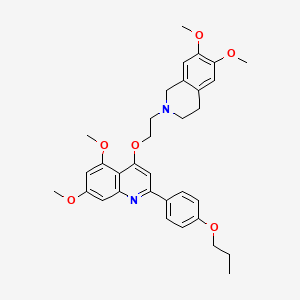
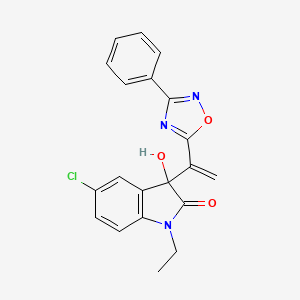
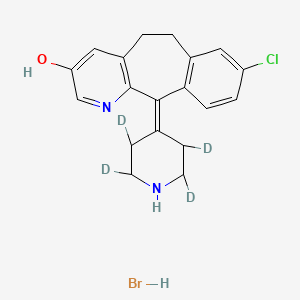


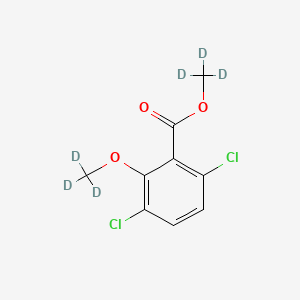
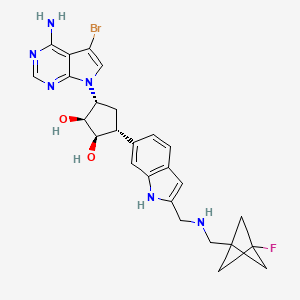
![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
